molecular formula C20H20N2O3 B5701675 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B5701675
M. Wt: 336.4 g/mol
InChI Key: UPJDMUFKNOBRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide, also known as DMQA, is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. DMQA is a quinoline derivative and has been synthesized using various methods.

Scientific Research Applications

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in various scientific applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, with studies suggesting that it may be effective against various types of cancer, including breast, lung, and colon cancer. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective against various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been shown to have anti-microbial effects, with studies suggesting that it may be effective against various bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide is not fully understood, but studies suggest that it may work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial growth. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer effects. Additionally, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of various signaling pathways involved in inflammation, including NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and inhibiting microbial growth. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has also been shown to have antioxidant effects, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its relatively low cost and high yield. However, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has some limitations, including its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models and clinical trials. Additionally, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide may have potential as a scaffold for the development of new anti-cancer, anti-inflammatory, and anti-microbial agents.

Synthesis Methods

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide has been synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with 2-amino-3,4-dimethylquinoline in the presence of triethylamine and the reaction of 2-methoxybenzoyl chloride with 2-amino-3,4-dimethylquinoline in the presence of potassium carbonate. The yield of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(2-methoxyphenyl)acetamide using these methods has been reported to be around 70-80%.

properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-6-8-15-17(23)11-14(2)22(20(13)15)12-19(24)21-16-9-4-5-10-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJDMUFKNOBRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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